molecular formula C9H11NO B3186111 4-Cyclopropoxyaniline CAS No. 1208077-69-3

4-Cyclopropoxyaniline

Cat. No.: B3186111
CAS No.: 1208077-69-3
M. Wt: 149.19 g/mol
InChI Key: RANNTDOLEANZKL-UHFFFAOYSA-N
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Description

4-Cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of a cyclopropyl group attached to the oxygen atom of an aniline ring.

Properties

IUPAC Name

4-cyclopropyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNTDOLEANZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas for the reduction step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism by which 4-Cyclopropoxyaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxyaniline is unique due to its para-substitution pattern, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its isomers .

Biological Activity

4-Cyclopropoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclopropyl group attached to an aniline structure, may exhibit diverse pharmacological properties. This article aims to synthesize existing research findings on the biological activities of this compound, including its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

This compound (C9H11N) features a cyclopropyl moiety attached to a para-substituted aniline. The unique structural characteristics impart specific interactions with biological targets, influencing its efficacy and safety.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression. For instance, related anilines have shown inhibitory activity against Mer and c-Met kinases, which are critical in tumor growth and metastasis. The IC50 values for these activities range significantly, emphasizing the importance of structural modifications in enhancing potency.

CompoundTarget KinaseIC50 (nM)
This compoundMer8.1
This compoundc-Met144.0

These findings suggest that this compound may possess similar inhibitory effects on these kinases, warranting further investigation into its anticancer potential .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Preliminary studies indicate that derivatives of cyclopropyl-substituted anilines exhibit anticonvulsant properties. This suggests that this compound could be explored as a candidate for treating neurological disorders such as epilepsy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets through non-covalent binding, influencing signaling pathways critical for cell proliferation and survival.

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinase activity, which is crucial in various cellular processes, including metabolism and apoptosis.
  • Receptor Modulation : The aniline moiety may facilitate interactions with neurotransmitter receptors or other protein targets involved in neuroprotection and anti-inflammatory responses.

Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that compounds within this class may pose risks such as acute toxicity upon ingestion and skin irritation .

Toxicity ParameterValue
Acute Toxicity (H302)Harmful if swallowed
Skin Corrosion (H314)Causes severe skin burns

These findings underscore the necessity for careful evaluation during drug development processes.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • Case Study on Anilines : A series of substituted anilines were synthesized to evaluate their kinase inhibitory activities. The study found that para-substituted anilines exhibited superior activity compared to meta-substituted variants .
  • Neuroprotective Evaluation : Another study focused on derivatives of cyclopropyl-anilines for their anticonvulsant effects, revealing promising results that could be applicable to this compound .

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclopropoxyaniline in laboratory settings?

  • Methodological Answer : Handling requires adherence to strict safety protocols. Use chemical fume hoods for synthesis and purification steps. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Face shields are recommended during high-risk procedures (e.g., transferring volatile intermediates). Engineering controls, such as local exhaust ventilation, should minimize airborne exposure. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling . Training on emergency procedures (e.g., spill containment, first aid for accidental exposure) is mandatory, with annual refreshers as per institutional guidelines .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical route involves nucleophilic substitution between 4-aminophenol and cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization focuses on:
  • Catalyst selection : PdCl₂(PPh₃)₂ enhances coupling efficiency in cross-coupling reactions .
  • Temperature control : Reactions are conducted at 80–100°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Compare cyclopropane proton signals (δ 0.5–1.5 ppm) and aromatic amine peaks (δ 6.5–7.5 ppm).
  • FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 150.1).
  • Melting point analysis : Compare observed mp (e.g., 178°C) to literature values .
    Discrepancies in data require repetition under controlled humidity/temperature to rule out hygroscopic effects .

Advanced Research Questions

Q. What strategies can mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Side reactions (e.g., cyclopropane ring opening or amine oxidation) are minimized by:
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions.
  • Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
  • Low-temperature catalysis : Employ Pd(OAc)₂ with ligands (e.g., PCy₃) at 50°C for Suzuki-Miyaura couplings .
    Monitor reaction progress via TLC (Rf comparison) and isolate intermediates promptly to avoid degradation.

Q. How can researchers address contradictory data in spectroscopic characterization of this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) should be systematically investigated:
  • Repeat experiments : Ensure consistency in solvent, concentration, and instrument calibration.
  • Cross-validate techniques : Use X-ray crystallography (e.g., CCDC data ) to resolve ambiguous NMR assignments.
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .
    Document all variables (e.g., humidity, pH) to identify confounding factors .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Apply density functional theory (DFT) to model:
  • Electrophilic aromatic substitution (EAS) : Calculate Fukui indices to predict regioselectivity.
  • Transition states : Identify energy barriers for cyclopropane ring-opening pathways.
    Software like Gaussian 16 or Materials Studio optimizes geometries (B3LYP/6-31G* basis set). Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

How can the FINER criteria improve the formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasibility : Assess reagent availability and instrumentation (e.g., access to HPLC-MS).
  • Novelty : Target understudied applications (e.g., photoactive derivatives for optoelectronics).
  • Ethics : Follow institutional guidelines for hazardous waste disposal .
    Example: "How does electron-withdrawing group substitution on the cyclopropane ring affect the compound's photostability?" aligns with FINER by addressing mechanistic gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Cyclopropoxyaniline

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